(1,4-Oxazepan-3-YL)methanol
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Overview
Description
(1,4-Oxazepan-3-YL)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a member of the oxazepane family, which are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Oxazepan-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an epoxide, leading to the formation of the oxazepane ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1,4-Oxazepan-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxazepanone derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazepanone derivatives, various alcohols, and substituted oxazepanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,4-Oxazepan-3-YL)methanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4-Oxazepan-3-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R)-1,4-Oxazepan-3-ylmethanol: A stereoisomer with similar chemical properties but different biological activities.
1,4-Oxazepan-6-ylmethanol: Another oxazepane derivative with distinct reactivity and applications.
Uniqueness
(1,4-Oxazepan-3-YL)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,4-oxazepan-3-ylmethanol |
InChI |
InChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2 |
InChI Key |
YWHVODPQYAPLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(COC1)CO |
Origin of Product |
United States |
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